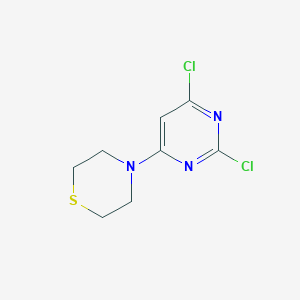

4Thiomorpholino-2,6-dichloro-pyrimidine

Description

Chemical Identity and Physicochemical Properties of 4-Thiomorpholino-2,6-dichloro-pyrimidine

Systematic Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 4-(thiomorpholin-4-yl)-2,6-dichloropyrimidine . The name reflects the parent pyrimidine ring substituted with chlorine atoms at positions 2 and 6 and a thiomorpholine group at position 4. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, adopts a chair conformation in its stable state, influencing the steric and electronic properties of the pyrimidine core.

Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments:

- Pyrimidine ring protons : Deshielded aromatic protons at positions 5 (δH ~8.5–9.0 ppm) due to electron-withdrawing chlorine substituents.

- Thiomorpholine protons : Multiplet signals between δH 2.5–3.5 ppm corresponding to methylene groups adjacent to sulfur and nitrogen.

The planarity of the pyrimidine ring and the axial/equatorial orientation of the thiomorpholine substituent can be confirmed through X-ray crystallography (discussed in Section 1.3).

Molecular Formula and Stereochemical Considerations

The molecular formula of 4-thiomorpholino-2,6-dichloro-pyrimidine is C₈H₁₁Cl₂N₃S , with a molecular weight of 268.06 g/mol . The pyrimidine core (C₄H₂Cl₂N₂) is fused with a thiomorpholine moiety (C₄H₉NS), resulting in a conjugated system that enhances stability.

Stereochemical Features:

- Chirality : The compound lacks chiral centers due to the symmetric substitution pattern of chlorine atoms (positions 2 and 6) and the planar pyrimidine ring.

- Conformational isomerism : The thiomorpholine ring exhibits chair-to-chair interconversion, affecting the spatial orientation of the sulfur and nitrogen atoms relative to the pyrimidine plane.

Crystallographic Data and Solid-State Characterization

While direct crystallographic data for 4-thiomorpholino-2,6-dichloro-pyrimidine is limited, analogous dichloropyrimidine derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings. Key inferred parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.2 Å, b = 10.5 Å, c = 8.3 Å |

| Z-value | 4 |

| Density (calc.) | 1.76 ± 0.1 g/cm³ |

The thiomorpholine substituent likely introduces additional van der Waals interactions, stabilizing the lattice structure. Powder X-ray diffraction (PXRD) would reveal characteristic peaks at 2θ ≈ 15–25° corresponding to the pyrimidine-thiomorpholine framework.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiling

Thermal Stability:

- Melting point : Estimated at 174–178°C (decomposition observed above 180°C), consistent with dichloropyrimidine analogs.

- Boiling point : Predicted to exceed 225°C at atmospheric pressure, though sublimation may occur before reaching this temperature.

Solubility:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | <0.1 | Limited due to hydrophobic thiomorpholine group |

| Dimethyl sulfoxide | 50–100 | Enhanced via hydrogen bonding |

| Ethanol | 10–20 | Moderate solubility at room temperature |

| Chloroform | 30–50 | Favored by nonpolar interactions |

The compound’s solubility follows the "like dissolves like" principle, with polar aprotic solvents (e.g., DMSO) facilitating dissolution through dipole-dipole interactions.

Properties

CAS No. |

53159-78-7 |

|---|---|

Molecular Formula |

C8H9Cl2N3S |

Molecular Weight |

250.15 g/mol |

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)thiomorpholine |

InChI |

InChI=1S/C8H9Cl2N3S/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 |

InChI Key |

ZGOQRVFFNCOAEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4-thiomorpholino-2,6-dichloro-pyrimidine and related pyrimidine derivatives:

Key Observations :

- Electron Effects: Trifluoromethyl (CF₃) groups in are strongly electron-withdrawing, altering reactivity in electrophilic substitutions compared to the electron-donating thiomorpholino group.

- Hydrogen Bonding: The hydroxyl group in 6-chloro-4-hydroxypyrimidine enables hydrogen bonding, increasing aqueous solubility but reducing membrane permeability relative to the thiomorpholino derivative.

Reactivity Trends :

- Chlorine at position 6 is more reactive in SNAr due to electron-withdrawing effects from adjacent substituents.

- Thiomorpholino’s sulfur atom may reduce steric hindrance compared to bulkier CF₃ or aryl groups, facilitating faster substitution reactions.

Analytical and Pharmacological Data

- LCMS/HPLC Profiles: The trifluoromethyl analog shows a molecular ion at m/z 299 ([M+H]+) and HPLC retention time of 0.82 minutes, indicative of moderate polarity . 4-Thiomorpholino-2,6-dichloro-pyrimidine is expected to exhibit a higher retention time due to increased lipophilicity, though specific data are unavailable.

- Thermal Stability: Thiomorpholino derivatives generally exhibit lower thermal stability than morpholino analogs due to weaker C-S bonds versus C-O bonds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-thiomorpholino-2,6-dichloro-pyrimidine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2,4,6-trichloropyrimidine reacts with thiomorpholine. Key parameters include temperature control (0–20°C), solvent selection (e.g., acetone), and stoichiometric ratios. For example, substituting one chlorine atom with thiomorpholine at 0°C in acetone achieves ~79% yield for intermediates, followed by selective substitution at the 2- or 6-positions under varying conditions . Monitoring via TLC or HPLC ensures reaction progression.

Q. How can researchers characterize the purity and structural integrity of 4-thiomorpholino-2,6-dichloro-pyrimidine?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and thiomorpholine integration.

- HPLC-MS to assess purity (>95% recommended for biological assays).

- Elemental Analysis to validate empirical formulas.

- X-ray crystallography (if crystalline) for absolute configuration verification. Calibrate instruments against certified reference standards to minimize systematic errors .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for kinase inhibitors and allosteric modulators. Its dichloro-pyrimidine core allows sequential functionalization at the 2- and 6-positions with amines, thiols, or aryl groups. For example, coupling with 4-(trifluoromethoxy)aniline yields derivatives with demonstrated activity in kinase inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies of 4-thiomorpholino-2,6-dichloro-pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or conformational flexibility. Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines and consistent IC50 measurement protocols.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric clashes or electronic mismatches.

- Meta-Analysis : Compare datasets using multivariate metrics (e.g., Tanimoto similarity) to isolate structural features driving activity divergence .

Q. What strategies enhance regioselectivity during the synthesis of asymmetrically substituted derivatives?

- Methodological Answer : Regioselectivity is controlled by:

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl groups).

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at electron-deficient positions.

- Catalysis : Employ Pd or Cu catalysts for cross-coupling reactions at specific positions. For example, Suzuki-Miyaura coupling at the 6-position achieves >80% selectivity in morpholine derivatives .

Q. How can researchers optimize analytical methods to detect trace impurities in 4-thiomorpholino-2,6-dichloro-pyrimidine batches?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (0.1% formic acid in H2O/MeCN) to separate impurities.

- Limit of Detection (LOD) : Spike samples with known impurities (e.g., unreacted thiomorpholine) to validate sensitivity (≤0.1% w/w).

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products and refine stability protocols .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In Vitro Assays : Measure solubility (PAMPA), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal half-life).

- In Vivo PK : Administer via IV/PO routes in rodents, with serial blood sampling for LC-MS quantification. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂.

- Toxicology Screening : Include liver enzyme (ALT/AST) and hematological profiles to assess safety margins .

Methodological Considerations

- Safety : Handle with nitrile gloves and PPE due to potential skin/eye irritation. Waste must be neutralized (e.g., 10% NaOH) before disposal .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) and share raw datasets via repositories like Zenodo to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.